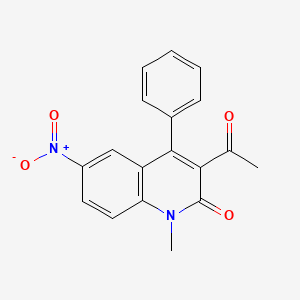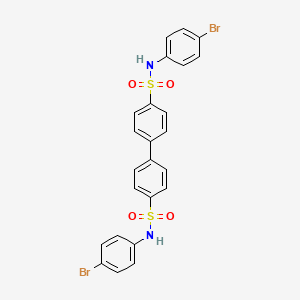![molecular formula C19H21FN2O2 B5182285 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, commonly known as fluoro-methoxyphenyl-piperazine (FMP), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. This compound has also been shown to have affinity for several serotonin and dopamine receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to decrease the levels of cortisol, a stress hormone, in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine for lab experiments is its relatively low toxicity compared to other piperazine derivatives. This compound has been shown to have low acute toxicity in animal models, making it a safer compound to work with in the lab. However, this compound has been shown to have some potential for abuse, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for schizophrenia and bipolar disorder. Further studies are needed to determine the efficacy and safety of this compound in human clinical trials.
Another area of interest is the use of this compound as a PET imaging agent for the serotonin 5-HT1A receptor in the brain. PET imaging with this compound may provide a non-invasive method for studying the role of the 5-HT1A receptor in various neurological disorders.
Finally, the use of this compound as a radiosensitizer in cancer treatment is an area of ongoing research. Further studies are needed to determine the optimal dose and timing of this compound in combination with radiation therapy for various types of cancer.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in neuroscience, psychiatry, and oncology. Its low toxicity and multiple pharmacological effects make it an attractive compound for further research. Future studies are needed to determine the efficacy and safety of this compound in human clinical trials and to explore its potential in various areas of research.
Méthodes De Synthèse
The synthesis of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-fluorophenyl)acetyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis of this compound is relatively straightforward and can be scaled up for industrial production.
Applications De Recherche Scientifique
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has also been studied for its potential use as a PET imaging agent for the serotonin 5-HT1A receptor in the brain.
In psychiatry, this compound has been investigated for its potential as a treatment for schizophrenia and bipolar disorder. This compound has been shown to have antipsychotic effects in animal models and may have fewer side effects than currently available antipsychotic drugs.
In oncology, this compound has been studied for its potential as a radiosensitizer in cancer treatment. This compound has been shown to enhance the effectiveness of radiation therapy in cancer cells by inhibiting DNA repair mechanisms.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)19(23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAEPUNGMLQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)


![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)


